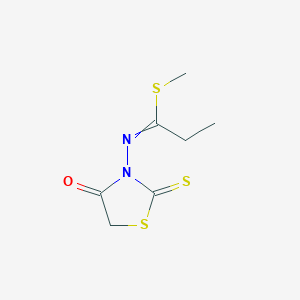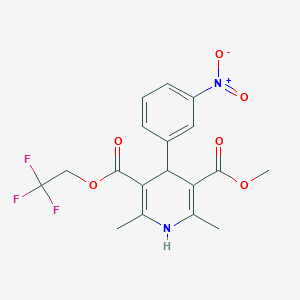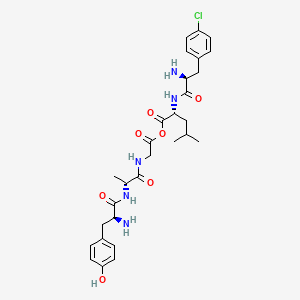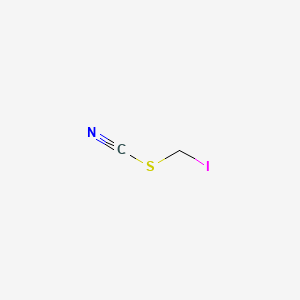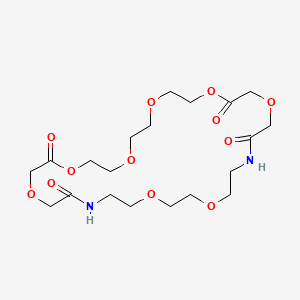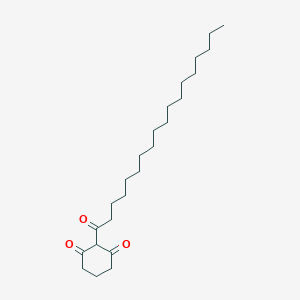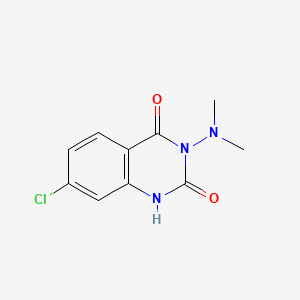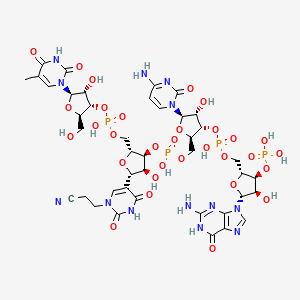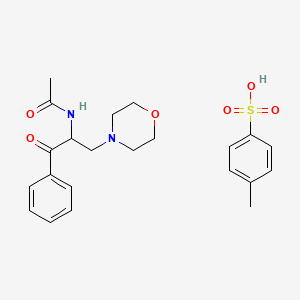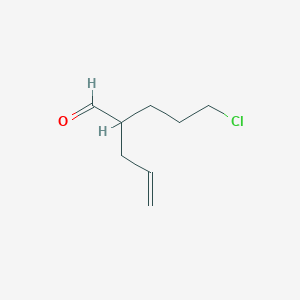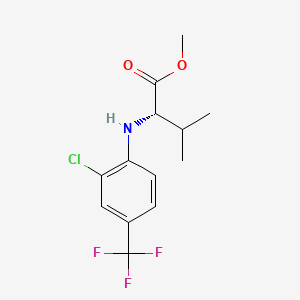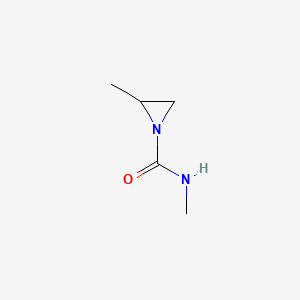
1-(Methylcarbamoyl)-2-methylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylcarbamoyl)-2-methylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Methylcarbamoyl)-2-methylaziridine can be synthesized through several methods. One common approach involves the reaction of 2-methylaziridine with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methylcarbamoyl)-2-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aziridine ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aziridines or ring-opened products.
Applications De Recherche Scientifique
1-(Methylcarbamoyl)-2-methylaziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(Methylcarbamoyl)-2-methylaziridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Methylaziridine: A structurally related compound with similar reactivity but lacking the methylcarbamoyl group.
N-Methylaziridine: Another related compound with a different substitution pattern on the aziridine ring.
Uniqueness: 1-(Methylcarbamoyl)-2-methylaziridine is unique due to the presence of both the aziridine ring and the methylcarbamoyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
73680-89-4 |
|---|---|
Formule moléculaire |
C5H10N2O |
Poids moléculaire |
114.15 g/mol |
Nom IUPAC |
N,2-dimethylaziridine-1-carboxamide |
InChI |
InChI=1S/C5H10N2O/c1-4-3-7(4)5(8)6-2/h4H,3H2,1-2H3,(H,6,8) |
Clé InChI |
AXTLSNLDQDWQSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


